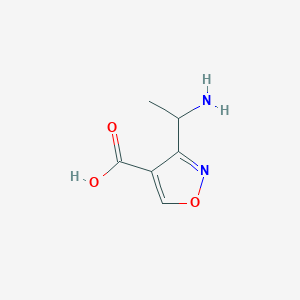

3-(1-Aminoethyl)isoxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

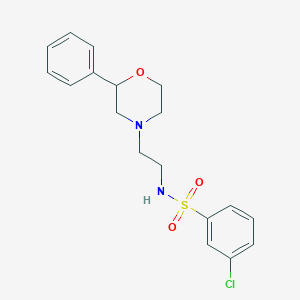

“3-(1-Aminoethyl)isoxazole-4-carboxylic acid” is a chemical compound with an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%; additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-Aminoethyl)isoxazole-4-carboxylic acid” include a boiling point of 354.2±32.0 °C and a density of 1.355±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Natural Product Synthesis and Biological Activity

- Isoxazoline and isoxazolin-5-one derivatives, including compounds related to 3-(1-Aminoethyl)isoxazole-4-carboxylic acid, have been identified in plants, insects, bacteria, and fungi. These compounds exhibit a range of biological activities due to their structural diversity. For example, the toxicity of certain derivatives comes from their ability to inhibit mitochondrial respiration through binding to succinate dehydrogenase. Studies also explore the biosynthesis of these compounds in different organisms, demonstrating varied precursor pathways (Becker et al., 2017).

Antioxidant and Anti-inflammatory Applications

- Research has developed benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. These compounds, synthesized through reactions involving carboxylic acids, have shown significant in vitro activity, underscoring the therapeutic potential of isoxazole carboxylic acid derivatives in managing inflammation and oxidative stress-related conditions (Raut et al., 2020).

Anticancer Agents

- Isoxazoline-containing natural products have been investigated for their anticancer properties. These studies highlight the role of isoxazoline and its derivatives in medicinal chemistry, with a focus on their incorporation into compounds with potential chemotherapeutic effects. The structural and stereochemical aspects of these compounds significantly influence their anticancer activity, suggesting the importance of isoxazoline derivatives, including those related to 3-(1-Aminoethyl)isoxazole-4-carboxylic acid, in drug development (Kaur et al., 2014).

Bioisosteres in Drug Design

- The exploration of carboxylic acid bioisosteres, including oxadiazole and tetrazole moieties, reflects an ongoing effort to improve the pharmacological profiles of drugs by overcoming limitations such as toxicity and poor membrane permeability. These studies underscore the versatility of isoxazole derivatives in creating novel compounds with improved efficacy and reduced side effects, thereby enhancing their utility in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Pharmacodynamics and Kinetics

- The pharmacodynamics and pharmacokinetics of isoxazoline derivatives, particularly those used as ectoparasiticides, have been extensively reviewed. This includes an evaluation of their efficacy against various ectoparasites and their safety profile, offering insights into the therapeutic potential of these compounds in veterinary medicine and possibly extending to human health applications (Zhou et al., 2021).

Propiedades

IUPAC Name |

3-(1-aminoethyl)-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3(7)5-4(6(9)10)2-11-8-5/h2-3H,7H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZKJHBZSNMNPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Aminoethyl)isoxazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2555264.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2555271.png)

![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2555273.png)

![N-(3-acetylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2555281.png)

![3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555283.png)